N-Boc-4-(biphenyl-4-yl)-L-phenylalanine
Description
Significance as an Unnatural Amino Acid Building Block
The primary significance of N-Boc-4-(biphenyl-4-yl)-L-phenylalanine lies in its role as an unnatural amino acid (UAA) building block for solid-phase peptide synthesis (SPPS). sigmaaldrich.com The Boc group is a crucial feature, serving as a temporary protecting shield for the amino group of the phenylalanine derivative. cymitquimica.com This protection prevents unwanted side reactions during the stepwise assembly of a peptide chain, allowing for the precise and controlled incorporation of this specific UAA into a desired sequence. cymitquimica.comchemimpex.com Once the incorporation is complete, the Boc group can be cleanly removed under acidic conditions, exposing the amine for the next coupling reaction. smolecule.com
Context of Biphenyl (B1667301) Phenylalanine Derivatives in Chemical Biology
In the broader context of chemical biology, biphenyl phenylalanine derivatives are instrumental in the development of molecular probes to investigate biological systems. A key application is the creation of fluorescent amino acids. acs.orgnih.gov Researchers have synthesized various positional isomers of biphenyl-L-phenylalanine that exhibit useful fluorescent properties. acs.orgnih.gov When these fluorescent UAAs are incorporated into a protein, such as dihydrofolate reductase (ecDHFR), they can act as sensitive reporters of the local environment. nih.gov
This enables advanced biophysical studies, including Förster resonance energy transfer (FRET), to monitor protein conformational changes, folding dynamics, and protein-protein interactions. nih.gov The significant size of the biphenyl group is often well-tolerated within protein structures, attributed to the rotational flexibility around the biphenyl bond, which can allow it to be accommodated with minimal perturbation of the protein's native function. acs.orgnih.gov In some instances, the incorporation of these derivatives has even been shown to enhance the catalytic rates of enzymes. nih.gov
Core Research Focus within Contemporary Medicinal Chemistry and Materials Science
The unique structural attributes of this compound and its derivatives have positioned them at the forefront of research in both medicinal chemistry and materials science.
Medicinal Chemistry: The compound is a valuable scaffold in drug design and development. chemimpex.com Its structure can be leveraged to create peptidomimetics and novel pharmaceutical agents that target specific biological pathways with high affinity and selectivity. chemimpex.comsmolecule.com The biphenyl moiety can enhance binding to receptors and enzymes by establishing strong hydrophobic and aromatic interactions within the target's binding pocket. smolecule.com Furthermore, derivatives of N-Boc-phenylalanine are central to the synthesis of radiolabeled amino acids. For instance, by starting with precursors like N-Boc-p-iodo-L-phenylalanine, researchers can develop radioiodinated tracers for use in medical imaging techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to visualize and localize tumors. researchgate.netnih.gov
Materials Science: In materials science, the focus is on harnessing the self-assembly properties of peptides containing biphenyl phenylalanine. The rigid and planar nature of the biphenyl group can drive the formation of highly ordered nanostructures. chinesechemsoc.org Research has shown that molecules containing a biphenyl core coupled with phenylalanine can self-assemble into dynamic superhelical fibers. chinesechemsoc.org These biomimetic structures, which can mimic components of the natural extracellular matrix, are being explored for applications such as advanced cell culture scaffolds that can facilitate cell adhesion and proliferation. chinesechemsoc.org The ability to control the morphology of these assemblies, for example, through redox-regulated transitions between superhelices and nanospheres, opens up possibilities for creating dynamic and responsive biomaterials. chinesechemsoc.org
| Research Area | Key Findings and Applications |
| Medicinal Chemistry | Development of peptide-based drugs with enhanced binding affinity. chemimpex.comsmolecule.com Synthesis of radiolabeled tracers for tumor imaging. researchgate.netnih.gov |
| Chemical Biology | Creation of fluorescent amino acid probes for FRET studies of protein dynamics. acs.orgnih.gov |
| Materials Science | Construction of self-assembling peptide-based nanomaterials and dynamic superhelical fibers. chinesechemsoc.org Development of novel biomaterials for applications like cell culture scaffolds. chinesechemsoc.org |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4-phenylphenyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4/c1-26(2,3)31-25(30)27-23(24(28)29)17-18-9-11-20(12-10-18)22-15-13-21(14-16-22)19-7-5-4-6-8-19/h4-16,23H,17H2,1-3H3,(H,27,30)(H,28,29)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSMGQQZLOTUHH-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Boc 4 Biphenyl 4 Yl L Phenylalanine
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are a cornerstone for the formation of C-C bonds in modern organic synthesis. libretexts.org For the synthesis of N-Boc-4-(biphenyl-4-yl)-L-phenylalanine, these methods typically involve the coupling of a protected 4-halo-L-phenylalanine derivative with an appropriate organometallic reagent.
The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.orgnih.gov This method is noted for its mild reaction conditions and the low toxicity of its boron-based reagents. libretexts.orgnih.gov The synthesis of this compound via this route can be envisioned in two primary ways: a direct coupling of a protected 4-halo-L-phenylalanine with 4-biphenylboronic acid, or a sequential coupling first with phenylboronic acid followed by a second coupling.
The most direct Suzuki-Miyaura approach involves the reaction between a protected 4-halo-L-phenylalanine, such as N-Boc-4-iodo-L-phenylalanine, and 4-biphenylboronic acid. This reaction directly constructs the desired biphenyl-phenylalanine scaffold. Alternatively, research has demonstrated the synthesis of teraryl- and quateraryl-based amino acids by reacting an N-Boc phenylalanine derivative already containing a 4-bromobiphenyl (B57062) moiety with various other arylboronic acids. rsc.org Another related strategy involves the reaction of N-(tert-butoxycarbonyl)-β-bromodehydroaminobutyric acid with 1,4-phenylene-bis-boronic acid under modified Suzuki conditions to create bis-amino acids. nih.gov
The success of the Suzuki-Miyaura coupling is highly dependent on the optimization of the catalytic system. Research into the synthesis of related unnatural amino acids has explored various combinations of palladium sources, ligands, bases, and solvents to maximize yield and purity. nih.govrsc.org
Palladium Precursors : A range of palladium(0) and palladium(II) precursors are effective. Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). researchgate.netbeilstein-journals.org The quality and stability of the precursor can significantly impact catalytic efficiency. matthey.com
Ligands : The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines (e.g., S-Phos) and ferrocene-based ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), are frequently employed to enhance reactivity. rsc.orgresearchgate.net
Bases and Solvents : An appropriate base is required to activate the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are commonly used. rsc.orgnih.govbeilstein-journals.org The reaction is typically conducted in aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or toluene. rsc.orgnih.gov
| Palladium Source | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | K₃PO₄ | DMF | 110 °C | rsc.org |
| (ƞ³-1-tBu-indenyl)Pd(IPr)(Cl) | - | K₂CO₃ | THF | 60 °C | nih.gov |
| Pd₂(dba)₃ | S-Phos | K₃PO₄ | THF | 50 °C | beilstein-journals.org |
| Pd(OAc)₂ | dppf | K₂CO₃ | THF | 67 °C | researchgate.net |
The Stille coupling offers an alternative palladium-catalyzed method, pairing an organohalide with an organostannane (organotin) reagent. While organotin compounds are notably toxic, this reaction is known for its tolerance of a wide array of functional groups. libretexts.org The key step in this pathway is the preparation of a stannylated phenylalanine derivative.
The required organostannane precursor, N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester, is synthesized from the corresponding iodinated compound. researchgate.netnih.gov The synthesis involves the reaction of N-Boc-4-iodo-L-phenylalanine methyl ester with bis(tributyltin), [(Bu₃Sn)₂], in the presence of a palladium(0) catalyst. researchgate.netnih.govacs.org
The specific conditions reported for this transformation are:
Reactants : N-Boc-4-iodo-L-phenylalanine methyl ester and bis(tributyltin). nih.gov
Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. researchgate.netnih.gov
Solvent and Conditions : The reaction is carried out in refluxing toluene. researchgate.netnih.gov
Following the stannylation, the methyl ester can be demethylated using an aqueous base to yield the free carboxylic acid, N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine, without causing racemization. nih.govacs.org This stannylated amino acid is then ready for a subsequent Stille coupling with a suitable aryl halide, such as 4-bromobiphenyl, to furnish the final product.
The success of both Suzuki-Miyaura and Stille couplings hinges on the availability of a suitable functionalized precursor. For the synthesis of this compound, the key starting material is a protected 4-halo-L-phenylalanine, most commonly N-Boc-4-iodo-L-phenylalanine. nih.govnih.gov
The incorporation of the iodine atom onto the phenyl ring of phenylalanine is the initial step. thieme-connect.com Subsequently, the amino group is protected to prevent interference in the cross-coupling reaction. nih.gov The N-Boc derivative is prepared by reacting 4-iodo-L-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) (Et₃N), in a solvent mixture like methanol (B129727) and water. nih.gov This N-protected iodinated phenylalanine serves as a versatile electrophilic partner in palladium-catalyzed reactions. nih.govnih.gov Its use has been documented for site-selective modification of proteins and as a building block for more complex molecules. nih.govnih.gov Bromo-derivatives are also viable precursors for these coupling reactions. rsc.orgbeilstein-journals.org
Stereoselective Synthesis and Enantiomeric Purity Retention
The cornerstone of synthesizing this compound is the establishment and preservation of the L-configuration at the α-carbon. A common strategy begins with a commercially available, enantiomerically pure starting material, such as L-phenylalanine or a derivative thereof.
A key challenge is the introduction of the biphenyl (B1667301) moiety onto the phenyl ring of phenylalanine without compromising the stereochemical integrity of the chiral center. This is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. The synthesis typically starts with a protected and halogenated phenylalanine derivative, for example, N-Boc-p-iodo-L-phenylalanine. This intermediate can be prepared and subsequently used in coupling reactions.
One documented pathway involves the synthesis of an organotin precursor, N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester, from N-Boc-p-iodo-L-phenylalanine methyl ester. nih.gov This stannylated compound can then undergo a Stille coupling with an appropriate aryl halide to form the biphenyl structure. A critical aspect of these synthetic routes is the choice of protecting groups for the amine and carboxyl functionalities, which must withstand the reaction conditions of the coupling step.
Crucially, the deprotection steps at the end of the synthesis must be mild enough to prevent racemization. For instance, the saponification of a methyl ester protecting group from the carboxyl terminus using an aqueous base can be performed without causing epimerization at the adjacent chiral center, thus retaining the enantiomeric purity of the final product. nih.gov The synthesis of the parent N-Boc-L-phenylalanine from L-phenylalanine using di-tert-butyl dicarbonate is a well-established, high-yield procedure that produces a highly pure product, ensuring a solid foundation for subsequent modifications. orgsyn.org
Asymmetric Hydrogenation Routes to Chiral Intermediates
An alternative and powerful strategy for establishing the stereocenter is the asymmetric hydrogenation of a prochiral precursor, such as a dehydroamino acid derivative. This method builds the chiral amino acid scaffold from the ground up, with the stereochemistry being dictated by a chiral catalyst. The resulting chiral intermediate can then be elaborated to introduce the biphenyl side chain.
Chiral Rhodium-Catalyzed Hydrogenation Systems
Rhodium-catalyzed asymmetric hydrogenation is a premier industrial method for producing chiral amino acids. rsc.org These systems employ a rhodium metal center complexed with a chiral phosphine ligand. The catalyst facilitates the addition of hydrogen across the double bond of a prochiral olefin, such as an N-acyl-α,β-dehydroamino acid, with high enantioselectivity. rsc.orgrug.nl The choice of ligand is paramount, as it creates a chiral environment around the metal center, which directs the hydrogen delivery to one face of the substrate, leading to the preferential formation of one enantiomer. researchgate.net This approach has been successfully applied to a wide variety of dehydroamino acid derivatives, demonstrating its versatility. acs.org
Ligand Design and Efficacy (e.g., Duanphos)
The success of rhodium-catalyzed hydrogenation is highly dependent on the structural features of the chiral phosphine ligand. researchgate.net Ligands are designed to have specific steric and electronic properties to maximize enantioselectivity for a given substrate. Among the many successful ligands, DuanPhos, a C2-symmetric diphosphine ligand with a rigid ferrocene (B1249389) backbone, has shown exceptional potential in the rhodium-catalyzed asymmetric hydrogenation of various olefins. researchgate.net Its air-stable nature and high efficacy make it a valuable tool in this field. The performance of such catalyst systems is typically measured by the enantiomeric excess (ee) of the product, with many modern ligands achieving >95% ee for a range of substrates.
| Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| DuanPhos | Olefins (General) | High | researchgate.net |
| ArcPhos | Cyclic Tetrasubstituted Dehydroamino Acid Derivatives | Up to 96% | rsc.org |
| PipPhos | N-acyldehydroamino Acid Esters | >99% | rug.nl |
| MorfPhos | N-acyldehydroamino Acid Esters | >99% | rug.nl |
| Monodentate Phosphoramidites | (E)-β-(acylamino)acrylates | 98-99% | acs.org |
Protecting Group Strategies and Deprotection Techniques
In the multi-step synthesis of complex molecules like this compound, protecting groups are essential to mask reactive functional groups, namely the amine and carboxylic acid, preventing them from undergoing undesired reactions.
Role of the N-Boc Protecting Group in Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide and amino acid chemistry. researchgate.net Its popularity stems from several key advantages:
Stability : The Boc group is stable under a wide range of conditions, including basic hydrolysis, catalytic hydrogenation, and many nucleophilic attacks. total-synthesis.com This robustness allows for chemical modifications on other parts of the molecule without disturbing the protected amine.
Ease of Introduction : It can be readily introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. orgsyn.orgwikipedia.org
Prevention of Racemization : By converting the amine to a carbamate (B1207046), the Boc group reduces the acidity of the α-proton, significantly lowering the risk of racemization during subsequent reaction steps, especially coupling reactions.
Orthogonality : The Boc group's lability to acid allows for its selective removal in the presence of other protecting groups like Fmoc (removed by base) or Cbz (removed by hydrogenolysis), which is a critical concept in complex syntheses. total-synthesis.com
Cleavage of Tert-Butyloxycarbonyl and Ester Groups
The final steps of the synthesis typically involve the removal of the protecting groups to yield the desired product. The choice of deprotection method is crucial to avoid side reactions and preserve the integrity of the molecule.
The Boc group is most commonly cleaved under acidic conditions. total-synthesis.comwikipedia.org Anhydrous strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent, are highly effective. total-synthesis.comlibretexts.org The mechanism involves protonation of the carbonyl oxygen, leading to the fragmentation of the carbamate into the free amine, carbon dioxide, and a stable tert-butyl cation. total-synthesis.com Scavengers like anisole (B1667542) may be added to trap this cation and prevent it from causing unwanted alkylation side reactions. wikipedia.org
Ester groups , used to protect the carboxylic acid functionality, are removed by different methods depending on their structure.
Methyl and Ethyl Esters : Typically cleaved by saponification using an aqueous base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). libretexts.org
Benzyl Esters (OBzl) : Can be removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild method that does not affect acid- or base-sensitive groups. libretexts.org
Tert-butyl Esters (OtBu) : Similar to the Boc group, these are labile to strong acids like TFA and are often removed concurrently with the N-Boc group.
| Protecting Group | Abbreviation | Cleavage Reagents/Conditions | Reference |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Trifluoroacetic acid (TFA); HCl in organic solvent | total-synthesis.comwikipedia.org |
| Methyl Ester | OMe | NaOH / MeOH (Saponification) | |
| Benzyl Ester | OBzl | H₂ / Pd (Hydrogenolysis) | libretexts.org |
| tert-Butyl Ester | OtBu | Trifluoroacetic acid (TFA); Formic Acid | oup.com |
Chemical Modifications and Derivatization of N Boc 4 Biphenyl 4 Yl L Phenylalanine
Integration into Peptide and Peptidomimetic Architectures
The incorporation of non-canonical amino acids like N-Boc-4-(biphenyl-4-yl)-L-phenylalanine into peptide sequences is a key strategy for modulating the pharmacological properties of peptide-based drugs. chemimpex.com The biphenyl (B1667301) moiety can introduce favorable hydrophobic interactions with biological targets. chemimpex.com
Solid-Phase Peptide Synthesis Applications
Solid-phase peptide synthesis (SPPS) is the standard method for assembling peptides in a stepwise manner on a solid support. bachem.comyoutube.com The Boc (tert-butoxycarbonyl) protecting group of this compound is compatible with the Boc/Bzl SPPS strategy. In this approach, the Boc group is cleaved at each cycle using a moderately strong acid, such as trifluoroacetic acid (TFA), to deprotect the α-amino group for the subsequent coupling reaction. orgsyn.org
The general cycle of Boc-SPPS involves:
Deprotection: Removal of the Boc group with TFA.
Neutralization: Neutralizing the resulting ammonium (B1175870) salt.
Coupling: Activation of the incoming Boc-amino acid's carboxyl group and its reaction with the deprotected N-terminus of the resin-bound peptide.
Washing: Removal of excess reagents and byproducts.
While specific protocols for the incorporation of this compound are not extensively detailed in publicly available literature, the principles of SPPS for other phenylalanine derivatives are well-established. acs.orgnih.gov The bulky biphenyl side chain may necessitate optimized coupling conditions, such as the use of potent coupling reagents like HBTU or HATU and extended reaction times to ensure efficient peptide bond formation and avoid steric hindrance. The use of a triazene (B1217601) linker to anchor phenylalanine to a polymeric support through its side chain has also been reported as a useful strategy in SPPS. nih.gov
| Reagent/Step | Purpose | Common Conditions |
| Resin | Solid support for peptide assembly | Merrifield resin, PAM resin |
| Boc Deprotection | Removal of the N-terminal protecting group | 50% TFA in Dichloromethane (B109758) (DCM) |
| Coupling Reagents | Activation of the carboxylic acid for amide bond formation | DCC/HOBt, HBTU, HATU |
| Cleavage | Release of the final peptide from the resin | Anhydrous HF or TFMSA |
Table 1: General Reagents and Conditions in Boc-SPPS. This interactive table summarizes the key components and their functions in the solid-phase synthesis of peptides using the Boc strategy.
Solution-Phase Peptide Coupling Methodologies
Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, remains a valuable technique, particularly for the synthesis of short peptides or for large-scale production. ug.edu.pl In this method, protected amino acids and peptide fragments are coupled in a suitable solvent.
The coupling of this compound in solution would follow standard peptide coupling procedures. The carboxylic acid of the Boc-protected amino acid is activated, typically using carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. youtube.com The activated species then reacts with the free amino group of another amino acid or peptide ester to form the peptide bond.
A study on the synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers explored a solution-phase method involving the coupling of Boc-D-phenylalanine with 2-morpholinoaniline (B1348958) using T3P® as the coupling reagent. youtube.com This highlights a potential racemization-free pathway for coupling Boc-protected phenylalanine derivatives in solution.
Influence on Peptide Conformation and Stability through Aromatic Interactions
The incorporation of amino acids with large, aromatic side chains like 4-biphenyl-L-phenylalanine can significantly influence the conformational preferences and stability of peptides. The biphenyl group can engage in π-π stacking and hydrophobic interactions, which can stabilize specific secondary structures such as β-turns and helices. nih.gov
Studies on peptides containing other aromatic non-coded amino acids have shown that they can induce well-ordered helical conformations. nih.gov For instance, the analysis of alanine-based tripeptides (AXA) in aqueous solution revealed that phenylalanine, along with other aromatic residues, predominantly adopts an extended β-strand conformation. nih.gov The extended aromatic system of the biphenyl group in 4-biphenyl-L-phenylalanine would be expected to have an even more pronounced effect on stabilizing such structures through enhanced aromatic interactions. This can be a valuable tool in the rational design of peptide therapeutics, where pre-organizing a peptide into a bioactive conformation can lead to increased potency and selectivity. nih.gov
Introduction of Advanced Reporter Groups and Probes
The biphenyl moiety of this compound provides a versatile handle for the introduction of various reporter groups, including fluorescent labels and radiotracers. These probes are instrumental in studying the localization, trafficking, and interactions of peptides and proteins.
Fluorescent Labeling for Molecular Probing
While this compound itself possesses intrinsic fluorescence due to its biphenyl system, its derivatives can be further modified to create more sophisticated fluorescent probes. nih.govpsu.edu A study demonstrated the synthesis and incorporation of four positional isomers of biphenyl-phenylalanine into dihydrofolate reductase. nih.govpsu.edu These fluorescent amino acids exhibited useful photophysical properties and were successfully used for Förster Resonance Energy Transfer (FRET) measurements to monitor changes in protein conformation. nih.gov
The general strategy involves synthesizing a derivative of the amino acid that contains a reactive handle suitable for "click chemistry" or other bioorthogonal ligation reactions. This allows for the site-specific attachment of a bright, photostable fluorophore. Common fluorescent dyes used for labeling peptides include fluorescein (B123965) (FITC), rhodamine (TAMRA), and cyanine (B1664457) dyes (Cy3, Cy5). jpt.com
| Fluorophore | Excitation (nm) | Emission (nm) | Common Attachment Site |
| FITC | 490 | 520 | N-terminus, Lysine |
| TAMRA | 543 | 572 | N-terminus, Lysine |
| Cy3 | 550 | 570 | Cysteine, Lysine |
| Cy5 | 650 | 670 | Cysteine, Lysine |
Table 2: Common Fluorophores for Peptide Labeling. This interactive table lists some of the most frequently used fluorescent dyes for peptide modification, along with their spectral properties and typical points of attachment.
Radiochemical Derivatization for Research Probes
Radiolabeled amino acids are crucial tools for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). snmjournals.org These methods allow for the non-invasive visualization and quantification of biological processes at the molecular level. mdpi.comnih.gov Aromatic amino acids are particularly valuable as tracers for tumor imaging due to their increased transport into cancer cells. snmjournals.org
While direct radiolabeling of this compound has not been specifically reported, methods for radiolabeling related phenylalanine derivatives are well-established. A common strategy involves the synthesis of a stannylated precursor, such as N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine, which can then undergo radioiodination with isotopes like Iodine-123, Iodine-124, or Iodine-131. nih.govresearchgate.net Another approach is the radiobromination of a suitable precursor with Bromine-76 or Bromine-77. snmjournals.org
These radiolabeled phenylalanine derivatives can then be incorporated into peptides, or used as standalone imaging agents to study amino acid transport and metabolism in diseases like cancer. snmjournals.orgmdpi.com The choice of radionuclide depends on the imaging modality and the desired half-life for the study. mdpi.com
| Radionuclide | Imaging Modality | Half-life |
| Fluorine-18 (¹⁸F) | PET | 109.8 min |
| Carbon-11 (¹¹C) | PET | 20.4 min |
| Gallium-68 (⁶⁸Ga) | PET | 67.7 min |
| Technetium-99m (⁹⁹ᵐTc) | SPECT | 6.0 hours |
| Iodine-123 (¹²³I) | SPECT | 13.2 hours |
| Bromine-76 (⁷⁶Br) | PET | 16.2 hours |
Table 3: Common Radionuclides for Molecular Imaging. This interactive table provides an overview of radionuclides frequently used in PET and SPECT imaging, highlighting their respective imaging modalities and half-lives.
Scaffold Derivatization for Chemical Library Generation
The generation of chemical libraries from a common scaffold is a cornerstone of modern drug discovery. The this compound scaffold is particularly amenable to this approach due to its structural complexity and the availability of robust chemical methodologies for its modification.
The diversification of the this compound scaffold is primarily achieved through the modification of the biphenyl moiety, the amino acid backbone, and the protecting groups. These modifications are crucial for exploring structure-activity relationships (SAR) and identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties.
One of the most powerful strategies for diversifying the biphenyl group is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for synthesizing the biphenyl scaffold itself, typically by reacting a protected 4-halophenylalanine derivative with a suitable boronic acid. nih.govkisti.re.krnih.gov This approach allows for the introduction of a wide array of substituents on either of the phenyl rings, thereby generating a library of biphenylalanine analogs with diverse electronic and steric properties.
The general scheme for this diversification strategy starting from a protected 4-iodophenylalanine is illustrated below:
Scheme 1: Diversification via Suzuki-Miyaura Cross-Coupling
Applications in Advanced Chemical and Biological Research
Design and Development of Bioactive Molecules
This amino acid derivative is frequently employed in the synthesis of novel compounds with tailored biological activities, ranging from receptor ligands to potent enzyme inhibitors.
The incorporation of N-Boc-4-(biphenyl-4-yl)-L-phenylalanine into molecular scaffolds is a strategic approach in ligand design. The biphenyl (B1667301) group provides a bulky, hydrophobic structure that can effectively dock into the binding sites of various enzymes and receptors. nih.gov This enhanced structural feature allows for greater interaction with biological targets, which can lead to higher binding affinity and selectivity. nih.gov The ability to control the side-chain conformation by introducing such bulky aryl groups is critical for optimizing molecular recognition and signal transduction in drug design. nih.gov
In the pharmaceutical industry, this compound and similar derivatives are instrumental in the synthesis of peptide-based drugs. nih.gov The Boc protecting group is standard in solid-phase peptide synthesis, allowing for the controlled, stepwise assembly of amino acid sequences. nih.gov The introduction of the biphenyl-alanine residue into a peptide chain can confer beneficial properties, such as increased stability and enhanced hydrophobic interactions, which are often crucial for the therapeutic efficacy of peptide drugs targeting specific receptors or enzymes. nih.gov
The structural framework of phenylalanine derivatives is a cornerstone in the development of specific enzyme inhibitors for various diseases.
Factor XIa Inhibitors: Phenylalanine-based structures have been successfully used to develop potent and selective inhibitors of Factor XIa (FXIa), a key enzyme in the blood coagulation cascade. nih.gov Research has led to the discovery of phenylalanine diamide (B1670390) derivatives that exhibit high affinity for FXIa and are effective in thrombosis models. nih.gov The exploration of different groups at the P1 and P2 prime positions of the phenylalanine scaffold has been a key strategy in optimizing potency and selectivity against other serine proteases. nih.gov
Proteasome Inhibitors: Peptide-based molecules incorporating constrained analogues of phenylalanine have been investigated as inhibitors of the proteasome, a complex responsible for protein degradation in cells. nih.govwikipedia.org Inhibition of the proteasome is a validated strategy in cancer therapy, particularly for multiple myeloma. wikipedia.orgresearchgate.net Studies have shown that modifying peptide inhibitors with fluorinated phenylalanine derivatives can significantly enhance their potency and selectivity for the chymotrypsin-like (β5) subunit of the proteasome. nih.gov
HIV-1 Capsid Inhibitors: The HIV-1 capsid protein is an essential viral component, making it an attractive, clinically unexploited therapeutic target. wikipedia.orgyoutube.com Phenylalanine derivatives serve as a core scaffold in the design of inhibitors that target a critical pocket on the capsid protein. nih.govyoutube.com Starting with materials like (tert-butoxycarbonyl)-L-phenylalanine, researchers have synthesized novel compounds that disrupt capsid assembly or disassembly, processes crucial for the viral life cycle. nih.govyoutube.com These inhibitors, such as the widely studied PF-74, interact with key residues in both the N-terminal and C-terminal domains of the capsid protein. nih.gov
| Target Enzyme | Inhibitor Class | Therapeutic Application | Key Findings |
| Factor XIa | Phenylalanine diamides | Anticoagulation/Thrombosis | Potent and selective inhibition; efficacy in in vivo thrombosis models. nih.gov |
| Proteasome | Peptide-based phenylalanine analogues | Cancer (e.g., Multiple Myeloma) | Can show high specificity for the β5 (chymotrypsin-like) subunit. nih.govnih.gov |
| HIV-1 Capsid | Phenylalanine derivatives (e.g., PF-74) | Antiviral (HIV-1) | Target an inter-protomer pocket, disrupting viral assembly/disassembly. nih.govwikipedia.orgyoutube.com |
Research in Molecular Recognition and Intermolecular Interactions
The biphenyl side chain of this compound is not merely a space-filling element; it actively participates in and enhances specific non-covalent interactions that are fundamental to molecular recognition.
Hydrophobic interactions are a primary driving force for drug-receptor binding and protein folding. mdpi.com The biphenyl moiety of this compound significantly increases the hydrophobicity of the amino acid side chain compared to standard phenylalanine. nih.gov This property is strategically exploited in drug design to achieve higher affinity for biomolecules. mdpi.com By presenting a large, nonpolar surface, the biphenyl group can effectively occupy and interact with hydrophobic pockets within a target protein, displacing water molecules and leading to a thermodynamically favorable binding event. This enhanced hydrophobicity is integral to improving the binding affinity and specificity of drug candidates. mdpi.com
Functional Probes for Protein and Enzyme Studies
The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful strategy to introduce novel functionalities, and Bipha serves as an effective probe for studying protein and enzyme dynamics.
Genetic code expansion enables the site-specific incorporation of ncAAs with unique chemical and physical properties into proteins, moving beyond the canonical 20 amino acids. rice.edunih.gov This is typically achieved by using an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that recognizes a nonsense or frameshift codon. rice.edu This methodology allows for the precise insertion of ncAAs like p-biphenylalanine into a growing polypeptide chain. rice.edu
The ability to introduce ncAAs offers a way to explore how new building blocks can impact protein structure and function, potentially leading to enzymes with enhanced or novel activities. rice.edu For instance, a study involving the random substitution of various ncAAs, including p-biphenylalanine, into TEM-1 β-lactamase was conducted to screen for enhanced antibiotic resistance. rice.edu Such experiments demonstrate that an expanded genetic code can provide new solutions for proteins as they evolve. rice.edu The process involves engineering a tRNA–aminoacyl-tRNA synthetase (aaRS) pair to be orthogonal, meaning it does not interfere with the host's natural protein synthesis machinery. nih.govbiorxiv.org This powerful technique opens the door to creating proteins with tailored properties for various research and therapeutic applications. acs.org
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between a donor and an acceptor fluorophore that is highly dependent on their distance, typically within the 0-10 nm range. rsc.orgyoutube.com This "spectroscopic ruler" is widely used to study conformational changes in single molecules and protein dynamics. rsc.orgyoutube.com Biphenyl-phenylalanine derivatives are intrinsically fluorescent and can serve as compact fluorophores for these studies. nih.gov
When incorporated into a protein, such as the Escherichia coli dihydrofolate reductase (ecDHFR), these fluorescent amino acids act as sensitive monitors of conformational changes with minimal disruption to the protein's structure or function. nih.gov The ability to insert these probes at specific sites allows researchers to track the dynamic changes in protein shape that occur during processes like ligand binding. youtube.com FRET-based sensors can be designed to report on the presence of specific molecules or the activity of signaling pathways. youtube.com The efficiency of energy transfer provides quantitative information about molecular distances and interactions within the cellular environment. nih.gov
Table 1: FRET Application Research on Biphenyl-Phenylalanine
| Research Area | Model Protein | Key Finding | Reference |
| Protein Conformation | E. coli Dihydrofolate Reductase (ecDHFR) | Biphenyl-phenylalanine isomers incorporated into ecDHFR served as effective FRET probes to monitor protein conformational changes with minimal structural perturbation. nih.gov | nih.gov |
| General Principle | N/A | FRET is a distance-dependent, non-radiative energy transfer process used to measure conformational changes in single molecules. rsc.org | rsc.org |
| Biosensing | Calmodulin-based sensors | FRET can be used to create biosensors that detect the presence of molecules like calcium by measuring changes in protein conformation. youtube.com | youtube.com |
The site-specific incorporation of biphenyl-phenylalanine derivatives into enzymes provides a powerful tool for investigating their activity and the relationship between their structure and function. nih.gov By placing these fluorescent probes at or near the active site, researchers can gain insights into the catalytic mechanism.
In a study on E. coli dihydrofolate reductase (ecDHFR), the incorporation of four different positional isomers of biphenyl-phenylalanine at various positions yielded functionally active enzymes. nih.gov When incorporated at position 16, the modified proteins exhibited up to twice the rate of NADPH consumption compared to the wild type, which was attributed to an increased off-rate of tetrahydrofolate. nih.gov When placed in the more sterically accessible position 49, the modified enzymes had catalytic functions comparable to the wild-type. nih.gov Even in a less tolerant, folded region at position 115, two of the biphenyl-phenylalanine derivatives were accommodated with minimal disruption of function, a fact attributed to the rotational flexibility of the biphenyl bond. nih.gov These findings highlight how such probes can reveal detailed information about an enzyme's active site dynamics and how specific structural modifications can influence catalytic efficiency. nih.govthermofisher.com
Table 2: Impact of Biphenyl-Phenylalanine Incorporation on ecDHFR Catalytic Activity
| Incorporation Site | Observation | Implication on Structure-Function | Reference |
| Position 16 | Up to 2x increase in NADPH consumption rate. | Altered a rate-limiting step by increasing the off-rate of tetrahydrofolate. nih.gov | nih.gov |
| Position 49 | Catalytic function comparable to wild type. | The sterically accessible position accommodated the probe without significant functional disruption. nih.gov | nih.gov |
| Position 115 | Varied catalytic efficiencies, with some derivatives showing minimal perturbation. | Rotational flexibility of the biphenyl bond allows accommodation even in structurally constrained regions. nih.gov | nih.gov |
Contributions to Material Science Research
Derivatives of phenylalanine, including those with biphenyl groups, are valuable building blocks in material science, particularly for creating biocompatible and functional materials for biomedical applications.
Hydrogels are important biomaterials for the localized and sustained release of therapeutics, including small molecules and larger protein biologics. nih.gov Supramolecular hydrogels formed from the self-assembly of low-molecular-weight materials, such as functionalized amino acids, are of particular interest due to their potential biocompatibility and injectable nature. nih.govacs.org
Phenylalanine derivatives are a key class of molecules that can form self-assembling hydrogels suitable for drug delivery. nih.govacs.org For example, N-Fluorenylmethyloxycarbonyl (Fmoc) modified phenylalanine can create supramolecular hydrogels that serve as effective drug carriers. nih.govrsc.org Research has demonstrated that poly(phenylalanine) can self-assemble into nanoparticles with a high drug-loading capacity for anti-cancer drugs like paclitaxel, showing prolonged blood circulation and high tumor aggregation in preclinical models. acs.org These hydrogel and nanoparticle systems can protect the therapeutic payload, reduce off-target effects, and allow for controlled, sustained release. nih.govnih.govresearchgate.net
Bioconjugate chemistry involves the linking of biomolecules, such as amino acids, to other molecules or materials to create novel functional materials. chemscene.com The chemical functionalities present in this compound—the Boc-protected amine, the carboxylic acid, and the biphenyl group—make it a versatile building block for such applications. After deprotection, the amine group can be used to form peptide bonds, incorporating the biphenyl moiety into a larger polymer or attaching it to a surface.
This approach is central to creating materials for drug delivery systems, where the amino acid-based component ensures biocompatibility while other conjugated parts can provide therapeutic action or specific targeting capabilities. acs.orgchemscene.com The development of poly(amino acid)s, for which phenylalanine is a model, provides a platform for delivering a variety of small-molecule drugs effectively. acs.org
Computational and Theoretical Investigations of N Boc 4 Biphenyl 4 Yl L Phenylalanine and Its Derivatives
Molecular Modeling and Docking Studies
Molecular modeling and docking are cornerstone in-silico techniques that allow researchers to visualize and predict how a ligand, such as a derivative of N-Boc-4-(biphenyl-4-yl)-L-phenylalanine, might bind to a specific protein receptor. These methods are crucial for hypothesis-driven drug design and for understanding the molecular basis of biological activity.
Prediction of Ligand-Target Binding Modes
The incorporation of unnatural amino acids like 4-(biphenyl-4-yl)-L-phenylalanine into peptides can significantly influence their binding affinity and selectivity for biological targets. Molecular docking simulations are employed to predict the most favorable binding pose of a ligand within the active site of a receptor. For peptides containing biphenylalanine derivatives, these studies can reveal key interactions, such as hydrophobic interactions driven by the biphenyl (B1667301) group, which can be critical for potent biological activity.
For instance, in the context of designing peptide-based inhibitors, docking studies can elucidate how the biphenyl moiety of a biphenylalanine residue fits into a hydrophobic pocket of a target enzyme, such as a protease or a kinase. The orientation and interactions of the N-Boc protecting group can also be assessed, providing insights into its potential influence on binding. The predicted binding modes from these simulations serve as a foundation for designing new analogues with improved affinity and specificity.
Elucidation of Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. Computational methods play a pivotal role in elucidating SAR by allowing for the systematic modification of a lead compound and the prediction of the resulting changes in activity. For this compound derivatives, SAR studies might explore the effects of:
Modifications to the biphenyl group: Introducing substituents (e.g., halogens, alkyl, or polar groups) at various positions on the biphenyl rings can modulate hydrophobicity, electronic properties, and steric bulk, thereby influencing binding affinity and selectivity.
Alterations to the peptide backbone: Replacing the Boc group with other protecting groups or modifying the peptide backbone can impact conformational flexibility and hydrogen bonding patterns.
Chirality: The stereochemistry of the amino acid is crucial for its biological activity, and computational models can help understand the preference for the L- or D-enantiomer.
By correlating these structural changes with predicted binding energies or other activity metrics, a comprehensive SAR profile can be developed, guiding the synthesis of more potent and targeted therapeutic agents.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, capturing the conformational changes and flexibility of molecules over time. This is particularly important for peptides, which are often highly flexible.
Investigation of Ligand-Receptor Interactions and Stability
Once a ligand is docked into a receptor, MD simulations can be used to assess the stability of the predicted binding pose and to refine the understanding of the intermolecular interactions. These simulations can reveal:
The persistence of key hydrogen bonds and hydrophobic contacts over time.
The role of water molecules in mediating ligand-receptor interactions.
Conformational changes in both the ligand and the receptor upon binding.
By analyzing the trajectory of an MD simulation, researchers can calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. This information is invaluable for validating docking results and for gaining a deeper understanding of the dynamics that govern molecular recognition.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods can be used to calculate a variety of molecular properties that are not accessible through classical molecular mechanics methods.
For this compound and its derivatives, quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to:
Determine accurate molecular geometries: This includes bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule.
Calculate electronic properties: This includes the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP, for example, can identify regions of the molecule that are likely to engage in electrostatic interactions.
Predict spectroscopic properties: Theoretical predictions of NMR and IR spectra can aid in the characterization and identification of synthesized compounds.
Investigate reaction mechanisms: Quantum chemical calculations can be used to model the transition states of chemical reactions, providing insights into reaction pathways and kinetics.
These quantum mechanical insights complement the findings from molecular modeling and MD simulations, providing a more complete and accurate picture of the chemical and physical properties of this compound and its derivatives, which is essential for their rational design and application in various scientific domains.
Density Functional Theory (DFT) for Electronic Structure and Vibrational Spectra Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and vibrational frequencies of complex organic molecules. For derivatives of phenylalanine, DFT calculations, often employing the B3LYP hybrid functional with various basis sets, have been instrumental in understanding their electronic structure. These calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for determining the molecule's reactivity and electronic transitions.
In studies of related Boc-protected amino acids, DFT has been used to calculate Mulliken atomic charges, providing a quantitative measure of the electron distribution across the molecule. This analysis helps in identifying the electrophilic and nucleophilic sites, which is fundamental to understanding its interaction with other molecules.
Table 1: Representative Theoretical Vibrational Frequencies of Functional Groups in Related Boc-Protected Amino Acids (Calculated using DFT)
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | ~3400 |
| C-H (Aromatic) | Stretching | ~3100-3000 |
| C-H (Aliphatic) | Stretching | ~3000-2850 |
| C=O (Boc) | Stretching | ~1760 |
| C=O (Carboxyl) | Stretching | ~1720 |
| C=C (Aromatic) | Stretching | ~1600, ~1480 |
| C-N (Amide) | Stretching | ~1250 |
| O-C=O (Boc) | Asymmetric Stretch | ~1160 |
Note: The values presented are approximate and based on DFT studies of analogous compounds. Specific values for this compound would require dedicated calculations.
Prediction of Molecular Geometry and Conformational Stability
In studies of phenylalanine itself, DFT has been used to explore the various low-energy conformers in the gas phase. These studies have revealed the importance of intramolecular interactions, such as hydrogen bonds, in stabilizing specific conformations. The presence of the bulky Boc protecting group and the biphenyl moiety in this compound introduces additional degrees of freedom and steric considerations, making conformational analysis even more critical.
The prediction of the optimized molecular geometry provides key parameters such as bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the three-dimensional structure of the molecule, which in turn governs its biological activity and physical properties.
Table 2: Selected Optimized Geometrical Parameters for a Phenylalanine Derivative (Calculated using DFT)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | Cα-Cβ | ~1.54 Å |
| Bond Length | Cβ-Cγ (Phenyl) | ~1.51 Å |
| Bond Length | N-Cα | ~1.46 Å |
| Bond Length | Cα-C' | ~1.53 Å |
| Bond Angle | N-Cα-Cβ | ~110° |
| Bond Angle | Cα-Cβ-Cγ | ~113° |
| Dihedral Angle | χ1 (N-Cα-Cβ-Cγ) | Multiple low-energy values |
Note: These are representative values from DFT studies on phenylalanine derivatives and may differ for this compound.
Future Research Directions and Emerging Applications
Expansion of Synthetic Methodologies and Scalability
The broader application of N-Boc-4-(biphenyl-4-yl)-L-phenylalanine is contingent on the development of efficient and scalable synthetic methods. Future research in this area is likely to focus on several key aspects to improve accessibility and cost-effectiveness.
One promising direction is the refinement of cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of the biphenyl (B1667301) moiety. wikipedia.orglibretexts.org This reaction is widely used for creating carbon-carbon bonds between aryl halides and organoboron compounds. wikipedia.org Research will likely focus on developing more robust and efficient palladium catalysts that can function at lower loadings and under milder conditions, making the process more economical and environmentally friendly for large-scale production. google.com
Another area of exploration is the use of biocatalytic methods. Enzymes, such as transaminases, could be engineered to produce the chiral amine center with high stereoselectivity, potentially simplifying the synthesis and reducing the need for chiral separations. nih.govnih.gov The development of whole-cell biotransformation processes could further streamline the synthesis, offering a greener alternative to traditional chemical methods. nih.gov
Furthermore, advancements in protecting group chemistry will be crucial. While the Boc group is standard for peptide synthesis, research into more labile or orthogonal protecting groups could offer greater flexibility in complex peptide synthesis. Flow chemistry is also emerging as a powerful tool for the scalable synthesis of fine chemicals, and its application to the production of this compound could lead to significant improvements in efficiency and safety.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Suzuki-Miyaura Coupling | High efficiency for C-C bond formation | Development of more active and stable palladium catalysts, milder reaction conditions |
| Biocatalysis | High stereoselectivity, environmentally friendly | Engineering of specific enzymes (e.g., transaminases), whole-cell biotransformation |
| Flow Chemistry | Improved scalability, safety, and efficiency | Optimization of reaction conditions in continuous flow systems |
Rational Design of Next-Generation Bioactive Molecules with Enhanced Specificity
The incorporation of this compound into peptides allows for the rational design of new bioactive molecules with tailored properties. The biphenyl side chain significantly increases the hydrophobicity of the amino acid, which can have a profound impact on the structure and function of a peptide. technologynetworks.comnih.gov
Increased hydrophobicity can enhance a peptide's ability to interact with and penetrate cell membranes, a critical factor for the development of cell-penetrating peptides and other therapeutics that need to act inside cells. youtube.com Future research will likely involve systematically substituting natural amino acids with this compound in known bioactive peptides to modulate their activity and specificity. nih.gov For example, in antimicrobial peptides, the introduction of this bulky hydrophobic residue could enhance their membrane-disrupting capabilities, potentially leading to more potent and selective antibiotics. google.com
Moreover, the rigid structure of the biphenyl group can be used to introduce conformational constraints into a peptide backbone. cpcscientific.com This can help to stabilize specific secondary structures, such as alpha-helices or beta-sheets, which are often crucial for biological activity. By locking a peptide into its bioactive conformation, it is possible to increase its binding affinity and specificity for its target, reducing off-target effects. Computational modeling and structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of these next-generation bioactive molecules.
| Application Area | Effect of Biphenylalanine Incorporation | Desired Outcome |
| Antimicrobial Peptides | Increased hydrophobicity and membrane interaction | Enhanced antimicrobial activity and selectivity |
| Cell-Penetrating Peptides | Improved membrane translocation | More efficient intracellular delivery of therapeutic cargo |
| Enzyme Inhibitors | Constrained peptide conformation, enhanced hydrophobic interactions | Increased binding affinity and specificity |
Development of Advanced Tools for Biological System Probing and Imaging
The unique photophysical properties that can be imparted to biphenylalanine derivatives make them promising candidates for the development of advanced tools for probing and imaging biological systems. nih.govacs.org While this compound itself is not fluorescent, the biphenyl moiety can be chemically modified to create fluorescent probes. nih.govacs.org
Future research will likely focus on the synthesis of biphenylalanine analogues with intrinsic fluorescence. rsc.orgrsc.org These fluorescent amino acids can then be incorporated into peptides and proteins to act as in-situ probes for studying protein folding, dynamics, and interactions. nih.govacs.org For instance, they can be used as donors or acceptors in Förster Resonance Energy Transfer (FRET) experiments to measure distances within or between biomolecules. nih.gov
Another exciting avenue is the development of radio-labeled derivatives for use in medical imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). By incorporating a radioisotope, such as fluorine-18 or iodine-123, into one of the phenyl rings, it is possible to create imaging agents that can track the biodistribution of peptides in vivo. This has significant potential for cancer diagnostics and therapy, where peptides can be designed to target specific receptors on tumor cells.
| Probing/Imaging Technique | Modification to Biphenylalanine | Application |
| Fluorescence Microscopy | Introduction of a fluorophore to the biphenyl group | Studying protein localization and dynamics in living cells |
| FRET Spectroscopy | Use as a fluorescent donor or acceptor | Measuring intramolecular and intermolecular distances |
| PET/SPECT Imaging | Radiolabeling of the biphenyl group | In vivo tracking of peptide-based diagnostics and therapeutics |
Novel Applications in Nanotechnology and Biomaterials Science
The self-assembling properties of peptides containing hydrophobic amino acids like phenylalanine and its derivatives are well-documented. mdpi.comnih.govmdpi.comacs.org The incorporation of this compound into short peptides can drive their self-assembly into a variety of nanostructures, including nanofibers, nanotubes, and hydrogels. nih.govdovepress.com
Future research in this area will explore the design of novel self-assembling peptides containing this compound for a range of biomedical applications. For example, hydrogels formed from these peptides could be used as scaffolds for tissue engineering, providing a supportive environment for cell growth and differentiation. nih.govresearchgate.net The Boc-protected N-terminus can influence the stability and properties of these self-assembled materials. nih.gov
These peptide-based biomaterials also hold great promise for drug delivery. The hydrophobic core of the self-assembled nanostructures can serve as a reservoir for hydrophobic drugs, allowing for their sustained release over time. researchgate.net Furthermore, the surface of these materials can be functionalized with targeting ligands to direct them to specific tissues or cells. The inherent biocompatibility and biodegradability of peptides make these materials particularly attractive for in vivo applications. nih.gov
| Nanomaterial | Driving Force of Self-Assembly | Potential Application |
| Hydrogels | π-π stacking and hydrophobic interactions | Tissue engineering, controlled drug release |
| Nanofibers | Hierarchical self-assembly of peptides | Scaffolds for regenerative medicine, biosensors |
| Micelles | Amphiphilic nature of peptide building blocks | Delivery of hydrophobic drugs |
Q & A
Basic: What is the role of the Boc (tert-butoxycarbonyl) protecting group in synthesizing N-Boc-4-(biphenyl-4-yl)-L-phenylalanine?
Answer:
The Boc group protects the α-amino group of phenylalanine during solid-phase peptide synthesis (SPPS) or solution-phase reactions, preventing undesired nucleophilic reactions or racemization. Its orthogonality allows selective removal under mild acidic conditions (e.g., trifluoroacetic acid) without disrupting acid-labile functional groups. This is critical for sequential coupling in peptide elongation .
Basic: How is N-Boc-4-iodo-L-phenylalanine synthesized, and why is it a key intermediate?
Answer:
N-Boc-4-iodo-L-phenylalanine is synthesized via electrophilic iodination of Boc-protected L-phenylalanine using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. The iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aromatic substituents like biphenyl-4-yl groups. This intermediate’s stability and reactivity make it pivotal for constructing complex aryl-modified amino acids .
Advanced: What methodological considerations optimize palladium-catalyzed cross-coupling reactions for biphenyl-4-yl group introduction?
Answer:
Key factors include:
- Catalyst system : Pd₂(dba)₃ with bidentate ligands (e.g., DPPF or DPPB) enhances catalytic activity for sterically hindered substrates .
- Solvent/base selection : Polar aprotic solvents (e.g., DMF) and mild bases (K₂CO₃) improve solubility and reduce side reactions.
- Atmosphere control : Reactions under inert gas (N₂/Ar) prevent catalyst oxidation.
- Substrate pre-activation : Converting boronic acids to potassium trifluoroborate salts increases stability and reactivity .
Advanced: How can click chemistry modify N-Boc-4-azido-L-phenylalanine, and what analytical methods confirm conjugation?
Answer:
The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes (e.g., propargyl-functionalized fluorophores or biomolecules). Post-conjugation, techniques like:
- ¹H/¹³C NMR : Verify triazole ring formation (δ ~7.5–8.0 ppm for triazole protons).
- LC-MS : Confirm molecular weight shifts.
- HPLC : Assess purity and reaction efficiency.
This modular approach is valuable for site-specific bioconjugation in peptide-drug conjugates .
Basic: What safety protocols are critical when handling intermediates like N-Boc-4-iodo-L-phenylalanine potassium salt?
Answer:
- HN₃ mitigation : Use potassium salts to reduce hydrazoic acid (HN₃) formation during azide reactions.
- Ventilation : Perform reactions in fume hoods with explosion-proof equipment.
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
- Waste disposal : Neutralize azide-containing waste with sodium nitrite before disposal .
Advanced: What strategies address steric hindrance challenges when introducing biphenyl-4-yl groups into peptides?
Answer:
- Microwave-assisted synthesis : Accelerates coupling kinetics for hindered residues.
- Iterative coupling : Use fragment condensation to assemble bulky segments stepwise.
- Protecting group tuning : Employ orthogonal groups (e.g., Fmoc for temporary protection) to minimize steric clashes during SPPS .
Basic: How is the purity and structure of this compound validated post-synthesis?
Answer:
- Quantitative NMR (QNMR) : Determines purity (>99%) by integrating diagnostic peaks (e.g., Boc tert-butyl at δ 1.4 ppm).
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and isotopic pattern.
- Chiral HPLC : Verifies enantiomeric purity and absence of racemization .
Advanced: How does the biphenyl-4-yl group influence peptide interactions in material science applications?
Answer:
The biphenyl moiety enhances:
- Hydrophobicity : Improves membrane permeability in drug delivery systems.
- π-π stacking : Stabilizes peptide-protein interactions in enzyme inhibitors.
- Aggregation propensity : Modulates self-assembly in peptide-based nanomaterials (e.g., hydrogels). These properties are critical for designing bioactive peptides with tailored pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
